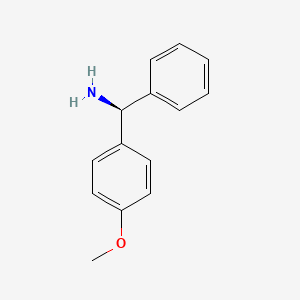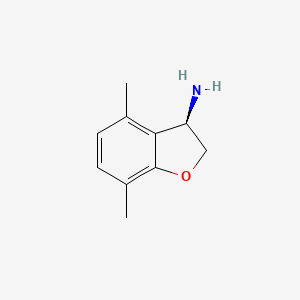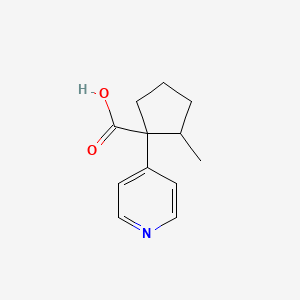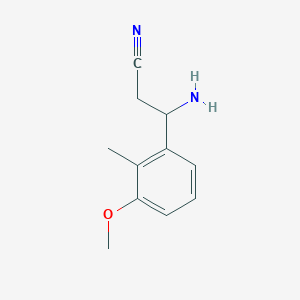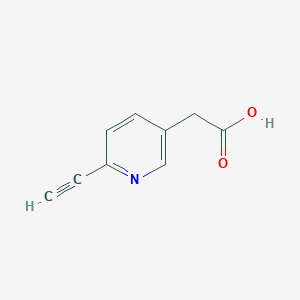
2-(6-Ethynylpyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Ethynylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of pyridine, featuring an ethynyl group at the 6-position and an acetic acid moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethynylpyridin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromopyridine.
Sonogashira Coupling: The bromopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 6-ethynylpyridine.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 6-ethynylpyridine.
Carboxylation: Finally, the ethynylpyridine is carboxylated using a suitable carboxylating agent to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Ethynylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 2-(6-ethylpyridin-3-yl)acetic acid.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Ethynylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(6-Ethynylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Ethylpyridin-3-yl)acetic acid: Similar structure but with an ethyl group instead of an ethynyl group.
2-(6-Bromopyridin-3-yl)acetic acid: Contains a bromine atom at the 6-position instead of an ethynyl group.
2-(6-Methylpyridin-3-yl)acetic acid: Features a methyl group at the 6-position
Uniqueness
2-(6-Ethynylpyridin-3-yl)acetic acid is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(6-ethynylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-8-4-3-7(6-10-8)5-9(11)12/h1,3-4,6H,5H2,(H,11,12) |
Clave InChI |
LSOKDWZZHBXFET-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


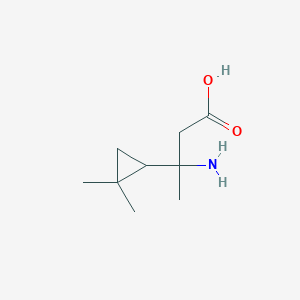
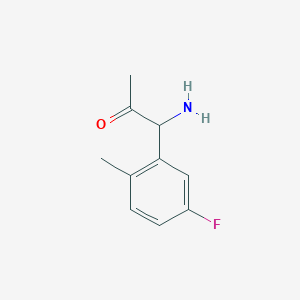

![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
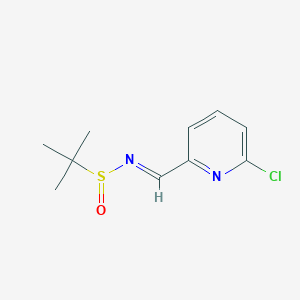

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
